
Isosulfazecin
Descripción
Historical Context of β-Lactam Antibiotic Discovery
The era of β-lactam antibiotics commenced with Alexander Fleming's serendipitous discovery of penicillin in 1928. nhsjs.comfirsthope.co.in Fleming observed that the fungus Penicillium notatum inhibited the growth of Staphylococcus bacteria, a finding that would revolutionize the treatment of bacterial infections. nhsjs.com The active component responsible for this antimicrobial activity was later identified as the β-lactam ring, a four-membered cyclic amide. nhsjs.comfirsthope.co.in This discovery laid the foundation for the development of a vast array of antibiotics containing this core structure. nhsjs.com
Following the success of penicillin, researchers discovered other naturally occurring β-lactam compounds, including cephalosporins from Cephalosporium acremonium, and cephamycins, clavams, and carbapenems from actinomycetes. nih.gov These discoveries broadened the spectrum of activity and addressed emerging bacterial resistance. The primary mechanism of action for most β-lactam antibiotics is the inhibition of bacterial cell wall synthesis by targeting and acylating penicillin-binding proteins (PBPs). ewadirect.comwikipedia.org This action disrupts the cross-linking of peptidoglycan, leading to cell lysis and death. ewadirect.com However, the emergence of β-lactamase enzymes, which hydrolyze the β-lactam ring, has posed a significant and ongoing challenge to the efficacy of these drugs. nhsjs.comewadirect.com
Emergence of Monocyclic β-Lactams: A Unique Structural Class
For a long time, fungi and actinomycetes were considered the sole producers of β-lactam antibiotics. nih.gov This paradigm shifted in 1981 with the independent discovery by researchers at Squibb and Takeda of the first monocyclic β-lactam antibiotics, known as monobactams, from bacterial sources. nih.govmdpi.com Unlike the fused ring systems of penicillins and cephalosporins, monobactams possess a standalone β-lactam ring. mdpi.comresearchgate.net This structural simplicity represented a significant departure from previously known β-lactams.
Isosulfazecin, along with its isomer sulfazecin, were among these pioneering monocyclic β-lactams. nih.gov They were isolated from a new species of Pseudomonas. nih.gov The discovery of these compounds demonstrated for the first time that bacteria could produce potent monocyclic β-lactam antibiotics. nih.govmdpi.com This finding was significant because it expanded the known natural sources of β-lactams and introduced a new structural class for antibiotic development. mdpi.com The monocyclic nature of these compounds, particularly the presence of an N-sulfonic acid group, conferred unique properties, including activity against specific types of bacteria. mdpi.com
Significance of this compound as a Prototype Natural Product in β-Lactam Chemical Biology
This compound serves as a crucial prototype natural product in the field of chemical biology, which utilizes small molecules to study and manipulate biological systems. nih.govnih.govmdpi.com The unique structure of this compound, a monobactam produced by Pseudomonas mesoacidophila, has provided a valuable scaffold for synthetic and medicinal chemistry efforts. bocsci.comnih.gov Its discovery spurred research into the synthesis of novel monocyclic β-lactams with modified structures to explore structure-activity relationships and enhance antimicrobial properties. jst.go.jpnih.gov
The study of this compound's biosynthesis has also yielded significant insights. Research has shown that the β-lactam ring in monobactams is derived from the amino acid serine. asm.org More recent investigations into the biosynthesis of sulfazecin, an isomer of this compound, have revealed a novel enzymatic pathway for β-lactam ring formation involving a nonribosomal peptide synthetase (NRPS) and a unique thioesterase domain. researchgate.netresearchgate.net This understanding of the natural biosynthetic machinery opens up possibilities for synthetic biology approaches to produce novel antibiotic derivatives. wgtn.ac.nz By serving as a model compound, this compound has been instrumental in advancing our understanding of β-lactam biosynthesis, mechanism of action, and the potential for creating new therapeutic agents.
Research Findings on this compound
Property | Finding | Citation |
---|---|---|
Producing Organism | Pseudomonas mesoacidophila sp. nov., an acidophilic pseudomonad. Later reclassified as a member of the Burkholderia cepacia complex. | bocsci.comnih.gov |
Molecular Formula | C12H20N4O9S | nih.gov |
Key Structural Features | Contains a β-lactam ring, a methoxyl group, and a sulfonate group. It is an epimeric isomer of sulfazecin. | nih.gov |
Hydrolysis Products | Yields L-alanine and D-glutamic acid upon acid hydrolysis. | nih.gov |
Antimicrobial Activity | Weakly active against Gram-positive and Gram-negative bacteria. Strongly active against mutants hypersensitive to β-lactam antibiotics. | nih.gov |
Biosynthetic Precursor | The carbon atoms of the β-lactam ring are derived from serine. | asm.org |
Propiedades
Número CAS |
77900-75-5 |
---|---|
Fórmula molecular |
C12H20N4O9S |
Peso molecular |
396.3 |
Nombre IUPAC |
(2R)-2-amino-5-[[(2S)-1-[[(3R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H20N4O9S/c1-6(14-8(17)4-3-7(13)10(19)20)9(18)15-12(25-2)5-16(11(12)21)26(22,23)24/h6-7H,3-5,13H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)(H,22,23,24)/t6-,7+,12+/m0/s1 |
Clave InChI |
XRFHRUFVTGBKHE-QRPMWFLTSA-N |
SMILES |
CC(C(=O)NC1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CCC(C(=O)O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Isosulfazecin; |
Origen del producto |
United States |
Microbial Origin and Isolation Methodologies of Isosulfazecin
Identification of Producing Microorganisms: Pseudomonas mesoacidophila
The novel β-lactam antibiotic, Isosulfazecin, was first identified as a product of an acidophilic pseudomonad, Pseudomonas mesoacidophila sp. nov. nih.gov This gram-negative bacterium was originally isolated from soil samples in Japan. nih.govasm.org Further genomic analysis has since led to the reclassification of the P. mesoacidophila strain ATCC 31433 as a member of the Burkholderia cepacia complex, closely related to Burkholderia ubonensis. asm.orgbocsci.comnih.gov This reclassification highlights the significant biosynthetic potential harbored within this group of bacteria. asm.org
P. mesoacidophila is notable for producing not only this compound but also a group of sulfated glycopeptides known as bulgecins. nih.govportlandpress.com Bulgecins have been shown to potentiate the activity of β-lactam antibiotics. nih.govportlandpress.com The genome of P. mesoacidophila ATCC 31433 is substantial, comprising a 7.8-Mb genome with four replicons, and contains numerous biosynthetic gene clusters, indicating it is a rich source for the discovery of novel bioactive compounds. nih.govasm.orgnih.gov
The production of this compound by P. mesoacidophila is intrinsically linked to its growth conditions. nih.gov Research has shown that this compound is produced concurrently with bacterial growth under specific, aerated culture conditions. nih.gov
Key cultivation parameters for optimizing this compound biosynthesis include:
Medium Composition : A nutrient broth supplemented with glycerol and sodium thiosulfate has been successfully used for this compound production. nih.gov The presence of sulfur-containing compounds like sodium thiosulfate is crucial for the biosynthesis of this sulfated monobactam.
Aeration : Production is carried out under aerated conditions, which is essential for the aerobic metabolism and growth of the bacterium. nih.gov
pH : The producing organism is described as acidophilic, and during fermentation, the pH of the medium can decrease significantly. nih.govnih.gov For instance, in a PF medium, the pH was observed to drop from 7.0 to 5.5 after 78 hours of growth. nih.gov
Temperature : A cultivation temperature of 28°C has been reported for the growth of P. mesoacidophila and the production of its metabolites. nih.gov
Strategies to enhance metabolite production in bacteria, such as chemical elicitation (using subinhibitory concentrations of other antibiotics) or co-culturing with other microorganisms, are being explored to activate silent biosynthetic gene clusters. nih.govresearchgate.net While not specifically detailed for this compound, these approaches represent potential avenues for increasing yields. nih.gov
Table 1: Cultivation Parameters for P. mesoacidophila
Parameter | Condition | Rationale/Observation | Citation |
Bacterium | Pseudomonas mesoacidophila (reclassified as Burkholderia cepacia complex) | Producer of this compound and Bulgecins. | nih.govasm.org |
Basal Medium | Nutrient Broth | Provides essential nutrients for bacterial growth. | nih.gov |
Supplements | Glycerol, Sodium Thiosulfate | Carbon source and sulfur source for biosynthesis. | nih.gov |
Aeration | Aerated Culture | Supports aerobic growth and metabolite production. | nih.gov |
Temperature | 28°C | Optimal temperature for growth and production. | nih.gov |
pH Shift | Decreases from 7.0 to ~5.5 | Indicative of the bacterium's acidophilic nature and metabolism. | nih.gov |
Comparative Analysis with Other Bacterial β-Lactam Producers
This compound belongs to the monobactam class, which are monocyclic β-lactam antibiotics. nih.govnih.gov Unlike the more common bicyclic β-lactams such as penicillins and cephalosporins produced by fungi and some bacteria, monobactams were first discovered to be produced by bacteria like Pseudomonas species. nih.govresearchgate.net
P. mesoacidophila shares characteristics with other Gram-negative bacterial β-lactam producers but also has distinct features.
Pseudomonas acidophila : This bacterium produces sulfazecin, an epimeric isomer of this compound. nih.govresearchgate.net Both organisms produce related monobactams and co-produce bulgecins, indicating similar biosynthetic machinery. portlandpress.comresearchgate.net
Chromobacterium violaceum : A well-known producer of various antibiotics, it also produces monobactams, demonstrating that this capability is distributed across different bacterial genera.
Streptomyces species : While famous for a vast array of antibiotics, including the β-lactamase inhibitor clavulanic acid and carbapenems (a class of bicyclic β-lactams), their β-lactam structures are typically more complex than the monobactams from Pseudomonas. isciii.es
Burkholderia species : The reclassification of P. mesoacidophila places it within this genus, which is known for producing a wide range of specialized bioactive metabolites and exhibiting high levels of antibiotic resistance. nih.govasm.org The biosynthetic potential of P. mesoacidophila ATCC 31433 was found to be significantly higher than other B. ubonensis isolates it was compared against. nih.gov
The production of monobactams by Gram-negative bacteria like P. mesoacidophila is significant because these organisms also possess inherent resistance mechanisms, such as β-lactamases and efflux pumps, often encoded within the same biosynthetic gene cluster as the antibiotic itself. nih.gov
Table 2: Comparison of Bacterial β-Lactam Producers
Producing Organism | β-Lactam Class Produced | Key Features | Citation |
Pseudomonas mesoacidophila | Monobactam (this compound) | Co-produces bulgecins; originally classified as Pseudomonas, now Burkholderia; acidophilic. | nih.govnih.govasm.org |
Pseudomonas acidophila | Monobactam (Sulfazecin) | Produces an epimer of this compound; also co-produces bulgecins. | portlandpress.comresearchgate.net |
Chromobacterium violaceum | Monobactams | Demonstrates the distribution of monobactam production in diverse bacterial genera. | nih.gov |
Streptomyces clavuligerus | Clavams (Clavulanic acid), Cephamycins | Produces bicyclic β-lactams, including potent β-lactamase inhibitors. | isciii.es |
Advanced Isolation and Purification Techniques for Monobactams
The isolation and purification of this compound from fermentation broth involves a multi-step process designed to separate the polar, water-soluble monobactam from other components of the culture medium and bacterial metabolites. nih.gov The general strategy relies on chromatographic techniques followed by crystallization. nih.govmedchemexpress.com
Chromatography is a fundamental technique for separating components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.govmpg.de For this compound, a sequence of chromatographic steps is employed to achieve purification. nih.gov
Adsorption Chromatography : The initial step often involves passing the culture filtrate through a column of activated charcoal. nih.gov this compound and other organic molecules adsorb to the charcoal, while salts and highly polar compounds pass through. The adsorbed compounds are then eluted with a suitable solvent. Adsorption chromatography is effective for separating non-ionic compounds and isomers. creative-proteomics.com
Ion-Exchange Chromatography : As this compound contains a negatively charged sulfonate group, anion-exchange chromatography is a highly effective purification step. nih.govnih.gov The fermentation broth is applied to an anion-exchange resin. This compound binds to the positively charged stationary phase, while neutral and positively charged molecules are washed away. Elution is then achieved by increasing the salt concentration or changing the pH of the mobile phase to displace the bound this compound. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) : For final polishing and to obtain a highly purified product, Reverse-Phase HPLC (RP-HPLC) is often used. ijpsjournal.commdpi.com This technique separates molecules based on their hydrophobicity. While specific HPLC parameters for this compound are proprietary, this method is standard for purifying polar antibiotics like monobactams. nih.gov
Table 3: Chromatographic Purification Steps for this compound
Step | Chromatographic Method | Stationary Phase | Principle of Separation | Citation |
1 | Adsorption Chromatography | Activated Charcoal | Differential adsorption of organic molecules from the aqueous culture filtrate. | nih.gov |
2 | Ion-Exchange Chromatography | Anion-Exchanger Resin | Electrostatic interaction based on the negative charge of the this compound sulfonate group. | nih.govnih.gov |
3 | High-Resolution Polishing | High-Performance Liquid Chromatography (HPLC) | Typically separates based on hydrophobicity (Reversed-Phase) for final purification. | nih.govijpsjournal.com |
Crystallization Approaches for High Purity
Crystallization is the final step to obtain this compound in a solid, highly pure, and stable form. nih.gov This process involves dissolving the purified compound in a suitable solvent system and then changing the conditions (e.g., temperature, solvent composition) to induce the formation of crystals, leaving impurities behind in the solution.
For this compound, crystallization is achieved from a 70% aqueous methanol solution. nih.govmedchemexpress.com The purified this compound from the chromatographic steps is dissolved in this solvent mixture, and crystals are formed as the solution cools or as the solvent is slowly evaporated. This specific solvent composition provides the right balance of solubility and insolubility to promote the formation of well-defined crystals. The resulting crystalline solid is highly pure, and its structure can be confirmed by physicochemical methods. nih.gov
Molecular Architecture and Stereochemical Considerations in Isosulfazecin Research
Core β-Lactam Ring System and Attached Moieties
The fundamental structural unit of isosulfazecin is the 2-azetidinone, or β-lactam, ring. Unlike bicyclic penicillins and cephalosporins, this compound is a monobactam, meaning its β-lactam ring is not fused to another ring system. researchgate.netmedchemexpress.com This monocyclic nature is a defining feature of its chemical class. The ring is highly strained, which contributes to its chemical reactivity. researchgate.net
Several key chemical moieties are attached to this central ring, defining the unique identity of this compound. An N-sulfo group (a sulfonate group, -SO₃⁻) is attached to the nitrogen atom of the β-lactam ring, a characteristic feature of all monobactams that is crucial for the activation of the β-lactam ring. researchgate.netnih.gov At the C3 position of the ring, there is a methoxy group (-OCH₃) and an amide linkage to a peptide side chain. nih.govjst.go.jpcapes.gov.br
The side chain is an oligopeptide, specifically D-gamma-glutamyl-L-alaninamide. nih.gov This dipeptide is attached via an amide bond from the N-terminus of the alanine residue to the C3 position of the azetidinone ring. The molecular formula for this compound has been determined as C₁₂H₂₀N₄O₉S. nih.govjst.go.jpmedchemexpress.cn
Table 1: Key Structural Features of this compound
Feature | Description | Reference |
---|---|---|
Core Ring System | Monocyclic β-lactam (2-azetidinone) | researchgate.net |
Nitrogen Substituent | N-sulfo group (-SO₃⁻) | researchgate.netnih.gov |
C3 Substituents | Methoxy group (-OCH₃) and an amide-linked peptide | nih.govjst.go.jp |
Peptide Side Chain | D-gamma-glutamyl-L-alaninamide | nih.gov |
Molecular Formula | C₁₂H₂₀N₄O₉S | nih.govjst.go.jpmedchemexpress.cn |
Stereoisomeric Relationship with Sulfazecin: Epimeric Distinctions
This compound is a stereoisomer of sulfazecin, another monobactam antibiotic often co-produced by the same microorganisms. nih.govacs.org Specifically, they are epimers, meaning they differ in the configuration at only one stereogenic center. nih.govjst.go.jp
The epimeric distinction between this compound and sulfazecin lies within the amino acid composition of the peptide side chain. nih.govscispace.com The absolute configuration of the C3 position on the β-lactam ring is the same in both molecules, designated as (R). scispace.com However, chemical degradation studies involving acid hydrolysis have shown that this compound yields L-alanine and D-glutamic acid, while sulfazecin yields D-alanine and D-glutamic acid. nih.govscispace.com
Therefore, the single point of stereochemical difference is the α-carbon of the alanine residue. This compound contains the L-alanine (S-configuration) enantiomer, whereas sulfazecin incorporates the D-alanine (R-configuration) enantiomer. This subtle structural change has implications for their relative biological activities. bocsci.com
Table 2: Epimeric Comparison of this compound and Sulfazecin
Compound | β-Lactam C3 Configuration | Alanine Configuration | Glutamic Acid Configuration | Reference |
---|---|---|---|---|
This compound | (3R) | L-Alanine | D-Glutamic Acid | nih.gov |
Sulfazecin | (3R) | D-Alanine | D-Glutamic Acid | scispace.com |
Advanced Structural Elucidation Techniques for Configuration Assignment
The determination of the complex three-dimensional structure of this compound requires a combination of sophisticated analytical methods. These techniques are essential for identifying the core structure and, crucially, for assigning the specific stereochemistry at each chiral center.
Spectroscopic methods were fundamental in the initial characterization of this compound. nih.govjst.go.jp
Infrared (IR) Spectroscopy: IR analysis provided the first clues to the presence of key functional groups. A characteristic absorption band at a high wavenumber, typically in the range of 1730-1760 cm⁻¹, is indicative of the carbonyl group within the strained β-lactam ring. capes.gov.br Other absorptions would confirm the presence of the sulfonate and amide groups. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for mapping the complete carbon-hydrogen framework of the molecule. capes.gov.br
¹H NMR spectra allow for the identification of signals corresponding to the protons on the β-lactam ring, the methoxy group, and the distinct amino acid residues (alanine and glutamic acid) in the side chain.
¹³C NMR spectroscopy complements this by providing data on the carbon skeleton, including the characteristic chemical shift of the β-lactam carbonyl carbon. researchgate.net Together, these NMR techniques helped to piece together the connectivity of the atoms in the molecule. capes.gov.br
Establishing the absolute stereochemistry of this compound's multiple chiral centers is a critical aspect of its structural elucidation.
Chemical Degradation and Analysis: The primary method originally used to determine the stereochemistry of the peptide side chain was acid hydrolysis. nih.govjst.go.jp This process breaks the amide bonds, releasing the constituent amino acids. The resulting alanine and glutamic acid were then isolated and their absolute configurations determined by comparing their optical rotation and chromatographic behavior to authentic, stereochemically pure standards of L- and D-amino acids. nih.govjst.go.jp
Total Synthesis: Unambiguous confirmation of the absolute configuration of complex natural products like this compound is often achieved through total synthesis. capes.gov.brjst.go.jp By synthesizing the molecule from starting materials of known chirality (e.g., specific stereoisomers of amino acids or other chiral precursors), the stereochemistry of the final product can be definitively confirmed if its properties match those of the natural compound. The synthesis of related monobactams has been used to confirm their absolute configurations. jst.go.jppsu.edu
Modern chiral analysis techniques, such as chiral High-Performance Liquid Chromatography (HPLC), are now routinely used to separate and identify enantiomers and diastereomers, providing a powerful tool for confirming the stereochemical purity and identity of compounds like this compound. acs.org
Biosynthetic Pathway Elucidation of Isosulfazecin
Identification of Key Biosynthetic Precursors and Intermediates
The assembly of isosulfazecin begins with the incorporation of specific amino acid precursors. Biochemical studies have identified these fundamental building blocks and key intermediates that form the scaffold of the final molecule.
The primary precursors for the this compound tripeptide backbone are:
γ-Glutamate
L-Alanine
L-2,3-diaminopropionate (L-DAP)
Initially, it was thought that L-serine was the direct precursor to the β-lactam ring. However, biochemical analysis of the adenylation domains within the non-ribosomal peptide synthetase machinery provided evidence that L-2,3-diaminopropionate is the actual substrate incorporated to form the four-membered azetidinone ring of sulfazecin and, by extension, this compound. biorxiv.org The stereochemistry of the alanine residue distinguishes this compound (L-alanine) from sulfazecin (D-alanine). bocsci.com
Key intermediates identified in the pathway include:
N-sulfonated linear tripeptide : Before the crucial cyclization step to form the β-lactam ring, the linear tripeptide, once assembled, undergoes N-sulfonation. plos.orgvulcanchem.com This modification is essential for the subsequent ring closure. plos.org
Desmethoxy-isosulfazecin : Following the formation of the β-lactam ring, a desmethoxy (lacking a methoxy group) version of the molecule is released. plos.org This intermediate is then acted upon by tailoring enzymes to produce the final this compound structure.
Table 1: Key Precursors and Intermediates in this compound Biosynthesis
Molecule Type | Name | Role in Pathway |
---|---|---|
Precursor | γ-Glutamate | First amino acid incorporated into the peptide chain. |
Precursor | L-Alanine | Second amino acid, defining the "iso-" stereochemistry. |
Precursor | L-2,3-diaminopropionate | Third amino acid; its backbone forms the β-lactam ring. biorxiv.org |
Intermediate | N-sulfonated tripeptide | The linear peptide chain after assembly and N-sulfonation, poised for cyclization. plos.orgvulcanchem.com |
Intermediate | Desmethoxy-isosulfazecin | The cyclized monobactam core prior to the final methoxylation step. plos.org |
Enzymatic Mechanisms in β-Lactam Ring Formation
The formation of the characteristic β-lactam ring in this compound is a critical step that showcases a novel enzymatic strategy, distinct from the mechanisms found in the biosynthesis of penicillins, cephalosporins, and carbapenems. biorxiv.orgnih.gov This process involves two key enzymatic actions occurring in a specific sequence.
First, a sulfotransferase, SulN , catalyzes the transfer of a sulfonate group to the nitrogen of the L-2,3-diaminopropionate residue while the peptide is still tethered to the synthetase enzyme. plos.orgvulcanchem.com This in trans N-sulfonation is a prerequisite for cyclization and is a defining feature of this monobactam pathway. plos.orgresearchgate.net
Second, the cyclization to form the four-membered azetidinone ring is catalyzed by a non-canonical thioesterase (TE) domain located at the C-terminus of the non-ribosomal peptide synthetase SulM. biorxiv.orgvulcanchem.comnih.gov Unlike typical TE domains which have a catalytic serine residue and primarily function to hydrolyze and release the peptide chain, the SulM TE domain possesses a catalytic cysteine . bocsci.comvulcanchem.com This aberrant TE domain facilitates an intramolecular cyclization, where the sulfonated β-amine of the L-DAP residue attacks the thioester carbonyl, leading to the formation of the β-lactam ring and release of the product from the enzyme. plos.orgvulcanchem.com This TE-mediated cyclization represents a fourth distinct mechanism for β-lactam ring synthesis in nature. researchgate.net
Role of Non-Ribosomal Peptide Synthetase (NRPS) Pathways in this compound Assembly
This compound is assembled on a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). plos.org These NRPS systems function as molecular assembly lines, activating, modifying, and linking amino acid building blocks in a programmed sequence, independent of messenger RNA.
The this compound biosynthetic gene cluster encodes two crucial NRPS proteins: SulI and SulM . plos.orgvulcanchem.com These enzymes are composed of distinct modules, with each module responsible for the incorporation of one amino acid into the growing peptide chain.
SulI : This 1089-residue protein constitutes the initiation module. plos.orgvulcanchem.com Its adenylation (A) domain specifically recognizes, activates, and loads γ-glutamate, the first amino acid in the sequence. plos.org
SulM : This large, 2984-residue protein contains the subsequent two elongation modules. plos.orgvulcanchem.com
Module 2 : The A-domain in this module selects and activates L-alanine for this compound synthesis. biorxiv.org
Module 3 : The final module's A-domain incorporates L-2,3-diaminopropionate, the precursor to the β-lactam ring. biorxiv.org
The growing peptide is tethered to peptidyl carrier protein (PCP) domains within each module and is passed sequentially from one module to the next, where condensation (C) domains catalyze peptide bond formation. bocsci.comvulcanchem.com The entire process culminates with the action of the terminal thioesterase domain on SulM, which, as described previously, catalyzes the final cyclization and release. vulcanchem.com
Genetic Architecture of this compound Biosynthesis
The enzymes required for this compound production are encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). The identification and characterization of this cluster have been fundamental to understanding the molecule's synthesis and regulation.
Characterization of Biosynthetic Gene Clusters (BGCs)
The biosynthetic gene cluster for sulfazecin and this compound was first identified in the producing organisms Pseudomonas acidophila ATCC 31363 (now reclassified as Paraburkholderia acidophila) and Pseudomonas mesoacidophila ATCC 31433 (now Burkholderia ubonensis subsp. mesacidophila). bocsci.complos.org Gene inactivation analysis has defined a minimal cluster of 13 open reading frames (ORFs) that are sufficient for the production of the antibiotic, synthesis of its unique precursors, self-resistance, and regulation. plos.org
The core functional genes within the cluster, designated sul, orchestrate the key biosynthetic steps.
Table 2: Key Genes in the this compound Biosynthetic Gene Cluster
Gene | Encoded Protein | Putative Function | Reference(s) |
---|---|---|---|
sulI |
Non-Ribosomal Peptide Synthetase | Initiation module; activates and incorporates γ-glutamate. | plos.orgvulcanchem.com |
sulM |
Non-Ribosomal Peptide Synthetase | Elongation modules; incorporates L-alanine and L-2,3-diaminopropionate; contains the cyclizing TE domain. | biorxiv.orgplos.orgvulcanchem.com |
sulN |
Sulfotransferase | Catalyzes the N-sulfonation of the NRPS-tethered tripeptide. | plos.orgvulcanchem.com |
sulO |
Dioxygenase | Involved in the two-step installation of the C3-methoxy group (hydroxylation). | plos.orgvulcanchem.com |
sulP |
Methyltransferase | Completes the C3-methoxy group installation (O-methylation). | plos.orgvulcanchem.com |
sulG , sulH |
Precursor synthesis enzymes | Involved in the biosynthesis of the L-2,3-diaminopropionate (L-DAP) precursor. | plos.orgvulcanchem.com |
sulB , D , E , F , K |
Resistance/Transport Proteins | Encode multidrug resistance, transporter, and efflux system proteins for self-resistance and export. | |
sulC , sulJ |
Major Facilitator Superfamily Proteins | Putatively involved in regulation and/or transport. |
Regulatory Elements Governing Pathway Expression
The expression of the this compound BGC is a tightly controlled process, ensuring that the antibiotic is produced efficiently and without causing self-toxicity. The genetic architecture for this control is integrated directly within the BGC. While the precise mechanisms and specific transcription factors have not been fully elucidated, analysis of the gene cluster has identified several genes believed to be involved in regulation.
Within the defined 13-ORF cluster, two genes, sulC and sulJ , are predicted to play regulatory roles. These genes encode proteins belonging to the Major Facilitator Superfamily (MFS), a large group of secondary transporters that are often involved in the transport of small molecules and can also function in signaling and regulation. Their exact function in controlling the expression of the sul genes remains to be experimentally verified.
In addition to dedicated regulatory genes, the BGC employs an integrated strategy for survival by co-localizing biosynthetic genes with those for self-resistance. The cluster contains several genes, including sulB, sulD, sulE, sulF, and sulK, that encode for transporters, efflux pumps, and other multidrug resistance proteins. This ensures that as the antibiotic is synthesized, the producing organism can protect itself and export the compound, linking the regulation of biosynthesis directly to the mechanism of resistance.
Structure-activity Relationship Sar Studies of Isosulfazecin Analogs and Derivatives
Rational Design Principles for Isosulfazecin Analogs
Key design considerations include:
N1-Substituent: The presence of an electron-withdrawing group, typically a sulfonic acid moiety (-SO₃H), at the N1 position is crucial. researchgate.netresearchgate.net This group activates the β-lactam ring, promoting the acylation of the active site serine in penicillin-binding proteins (PBPs), the primary bacterial targets. researchgate.netnih.gov This activation is essential for the compound's bactericidal mechanism. nih.gov
C3-Acylamino Side Chain: The side chain attached to the C3 position of the β-lactam ring is a primary determinant of the antibacterial spectrum and potency. researchgate.netnih.gov Modifications to this chain allow for the modulation of activity against different types of bacteria. For instance, the introduction of an aminothiazoleoxime side chain has been shown to significantly enhance affinity for and activity against Gram-negative bacteria. researchgate.netnih.gov
C4-Substituent: Substitutions at the C4 position are primarily responsible for modulating the compound's stability against hydrolysis by bacterial β-lactamases. researchgate.net The introduction of small alkyl groups, such as a methyl group, can protect the β-lactam ring from enzymatic degradation, thereby overcoming a common mechanism of bacterial resistance. researchgate.netresearchgate.net
Impact of Side Chain Modifications on Biochemical Activity and Target Affinity
The side chain at the C3 position is a focal point for synthetic modifications aimed at improving the efficacy of this compound analogs. Its structure directly influences the affinity for bacterial PBPs and the ability of the compound to penetrate the bacterial outer membrane. nih.govnih.gov
The nature of the acylamino side chain at the C3 position is critical for biological activity. ramauniversity.ac.in While the basic monobactam nucleus shows only weak antibacterial properties, appropriate side-chain substitutions are essential to unlock its therapeutic potential. nih.gov A significant breakthrough in monobactam development was the incorporation of the aminothiazoleoxime moiety as the C3-acyl substituent, which dramatically boosts activity, particularly against Gram-negative bacteria. researchgate.netnih.gov Research has shown that further modifications to this side chain can fine-tune the antibacterial spectrum. jst.go.jp For example, replacing a methoxyimino group with a carboxymethoxyimino group can lead to an increase in activity against Gram-negative strains. researchgate.net However, a notable divergence from penicillin and cephalosporin SAR is that the introduction of small polar groups like amino or carboxyl functions at the alpha position of the C3 side chain often results in poorly active monobactam compounds. nih.gov
Table 1: Impact of C3-Acyl Side Chain Modifications on Antibacterial Activity This table is representative of general SAR findings and does not correspond to a single dataset.
C3-Acyl Side Chain | General Impact on Activity |
---|---|
Simple Aliphatic/Aromatic | Modest activity, often more towards Gram-positive bacteria. nih.gov |
Aminothiazoleoxime | Strongly enhanced activity against Gram-negative bacteria. researchgate.netnih.gov |
Aminothiazoleoxime with α-carboxypropyl group (Aztreonam-type) | Potent activity against P. aeruginosa and other Gram-negative bacteria. researchgate.net |
Side chains with α-polar groups (e.g., -NH₂, -COOH) | Generally leads to poorly active compounds. nih.gov |
Beyond the main acyl structure, substituents on the periphery of the side chain, such as those on an oxime group, also play a significant role. researchgate.net The oxime substituent is directly related to antibacterial activity. researchgate.netresearchgate.net For example, incorporating a carboxylic acid function into the oxime moiety can increase potency against Pseudomonas aeruginosa. researchgate.net Studies have focused on preparing various derivatives with different substituents on the oxime residue to optimize activity against resistant Gram-negative bacteria. nih.gov The strategic addition of polar substituents on the oxime side chain has been found to be beneficial for achieving activity against multidrug-resistant strains. nih.gov
Systematic Variation of Acyl Moieties
Effects of Substitutions on the β-Lactam Ring: Focus on C-4 Position
Substitutions on the C4 position of the azetidinone ring are a key strategy for enhancing the stability of monobactams against β-lactamases and, in some cases, for increasing their intrinsic antibacterial activity. nih.gov This position is not directly involved in PBP binding but can sterically hinder the approach of β-lactamase enzymes. rsc.org
Research has shown that the introduction of a methyl group at the C4 position can significantly improve enzymatic stability. researchgate.net This has led to the synthesis and evaluation of numerous analogs with various C4 substituents. researchgate.netjst.go.jp Specific modifications and their effects include:
C4-Methylation: Increases stability against β-lactamases and can enhance Gram-negative activity. researchgate.netresearchgate.net
C4-Fluoromethylation: Investigated as a strategy to improve both activity and stability toward β-lactamases. researchgate.net
C4-Carbamoyloxymethylation: Another substitution that can increase stability and activity. researchgate.net
Heteroatom Substitution: The introduction of heteroatoms at C4 can also confer enhanced β-lactamase stability. researchgate.net
While C4-substitution is critical for the stability of N-SO₃⁻ activated monobactams, it has been observed to have little effect on the stability of O-activated molecules. nih.gov The effect of C4-substitution can be unpredictable, but it remains an essential element in the design of potent and resistant monobactam antibiotics. nih.gov
Table 2: Effect of C4-Substituents on Monobactam Properties This table is a generalized representation of SAR principles.
C4-Substituent | Primary Effect |
---|---|
-H (unsubstituted) | Generally susceptible to β-lactamases. nih.gov |
-CH₃ (Methyl) | Increased stability against β-lactamases; may increase intrinsic activity. researchgate.netresearchgate.net |
-CH₂F (Fluoromethyl) | Designed to improve activity and β-lactamase stability. researchgate.net |
-CH₂OCONH₂ (Carbamoyloxymethyl) | Increases β-lactamase stability and/or Gram-negative activity. researchgate.net |
Stereochemical Determinants of Analog Potency and Specificity
Stereochemistry is a critical factor that dictates the biological activity of this compound and its analogs. This compound itself is an epimer of Sulfazecin, differing in the stereoconfiguration at the C3 position, which underscores the importance of the three-dimensional arrangement of the side chain. nih.gov
The configuration at both the C3 and C4 positions of the β-lactam ring has significant consequences for antibacterial potency and the spectrum of activity. researchgate.netresearchgate.net Studies have demonstrated that the relative stereochemistry of the substituents is crucial. For instance, in certain analogs, the cis-isomers have been found to be more active than their trans-counterparts. researchgate.net More recent investigations have highlighted that while the (4S)-stereochemistry is present in the clinically used Aztreonam, newer synthetic monobactams with a (4R)-configuration have demonstrated greater β-lactamase stability and antibacterial activity. rsc.org The absolute stereochemistry at the C4 position is considered essential for potent antibiotic activity, mirroring its importance in other β-lactam classes like penicillins and cephalosporins. rsc.orgmdpi.com
Advanced Research Applications and Chemical Biology Probes
Isosulfazecin as a Chemical Probe for PBP Characterization and Ligand Discovery
This compound functions by acylating the active site of penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. wikipedia.org This covalent and irreversible binding mechanism is the foundation of its use as a chemical probe. wikipedia.org By attaching a reporter tag, such as a fluorophore or biotin, to the this compound molecule, researchers can create powerful tools for visualizing and identifying PBPs. nih.gov
Table 1: this compound as a Chemical Probe for PBP Characterization
Feature | Description | Relevance for Probe Development |
---|---|---|
Core Structure | Monobactam (monocyclic β-lactam) | The strained four-membered ring is highly reactive toward the active-site serine of PBPs. nih.gov |
Mechanism | Covalent acylation of PBP active site | Forms a stable, irreversible bond, enabling robust detection and pull-down of target proteins. wikipedia.org |
Target Class | Penicillin-Binding Proteins (PBPs) | Allows for specific labeling and investigation of a critical class of enzymes in bacterial cell wall synthesis. wikipedia.orgmdpi.com |
Potential Use | Ligand and inhibitor discovery | Can be used in competitive assays to screen for new molecules that bind to PBP active sites. nih.gov |
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to label and identify active enzymes within complex biological samples. nih.govnih.gov The core principle of ABPP involves using a probe with a reactive "warhead" that covalently modifies an enzyme's active site, and a reporter tag for visualization or enrichment. nih.gov this compound, as a β-lactam, is structurally and mechanistically ideal to serve as a warhead for ABPs targeting serine hydrolases, a class to which PBPs belong. nih.gov
A biotinylated or fluorophore-tagged this compound analog could be synthesized to function as an activity-based probe. nih.govuniversiteitleiden.nl When introduced into bacterial lysates or live cells, this probe would selectively form a covalent bond with active PBPs. nih.gov Subsequent analysis via in-gel fluorescence scanning or mass spectrometry-based proteomics would allow for the profiling of PBP activity. universiteitleiden.nl In a competitive ABPP format, pre-incubation with a novel, unlabeled inhibitor would prevent the this compound-based probe from binding to its targets, a technique that enables the identification of the specific proteins engaged by the new inhibitor. biorxiv.org This approach is invaluable for validating the targets of new antibacterial compounds and understanding their mechanism of action. nih.govnih.gov
The bacterial cell wall, composed primarily of peptidoglycan, is a vital structure that maintains cell shape and protects against osmotic lysis. dzif.deuq.edu.au Its synthesis is a complex, multi-stage process involving numerous enzymes, including the PBPs that catalyze the final transglycosylation and transpeptidation reactions. nih.gov Antibiotics that inhibit cell wall synthesis are among the most effective antibacterial agents. sigmaaldrich.com
This compound serves as a precise tool to dissect this pathway. By selectively inhibiting PBPs, it allows researchers to study the specific consequences of blocking the final steps of peptidoglycan cross-linking. mdpi.comdzif.de Using this compound, scientists can investigate how the cell responds to disruptions in wall synthesis, including changes in cell morphology, the activation of stress responses, and the process of cell lysis. dzif.de Fluorescently labeled probes derived from β-lactams have been successfully used to visualize the localization of PBP activity in live bacterial cells, providing spatial and temporal insights into where and when cell wall synthesis occurs during the cell cycle. nih.govbiorxiv.org Such studies are crucial for building a complete model of bacterial growth and division. nih.gov
Application in Activity-Based Proteomics for Target Identification
Contribution to the Discovery of Novel Antimicrobial Targets and Pathways
While this compound itself acts on the well-established PBP targets, the study of its biosynthesis has opened new avenues for antimicrobial discovery. The identification and characterization of the sulfazecin/isosulfazecin biosynthetic gene cluster (BGC) in Paraburkholderia acidophila and P. mesoacidophila was a significant breakthrough. nih.govnih.govbocsci.comresearchgate.net This cluster contains genes for several unique enzymes, including two non-ribosomal peptide synthetases (NRPSs), a sulfotransferase, and a dioxygenase, which together assemble the monobactam core. researchgate.net
These biosynthetic enzymes represent a new set of potential drug targets. An inhibitor designed against one of these enzymes, such as the sulfotransferase that adds the characteristic sulfonate group, could block the production of the antibiotic. researchgate.net Furthermore, the discovery of self-resistance genes within the BGC provides insights into novel resistance mechanisms. nih.gov Understanding these natural resistance strategies can guide the development of antibiotics that are less susceptible to inactivation. The use of genome mining tools to specifically search for BGCs that contain known resistance genes is a promising strategy for prioritizing the discovery of natural products with new modes of action. nih.gov
Employing this compound Scaffold in Synthetic Biology for Natural Product Diversification
The modular nature of the this compound biosynthetic pathway makes its core structure an attractive scaffold for synthetic biology. By manipulating the genes within its BGC, researchers can generate novel analogs with potentially improved properties. routledge.com This approach combines the power of genetic engineering with the inherent bioactivity of a natural product scaffold. nih.gov
Combinatorial biosynthesis involves the genetic engineering of biosynthetic pathways, often by mixing and matching genes or domains from different pathways to create "unnatural" natural products. nih.govnih.govmdpi.com The this compound pathway, which is governed by a modular NRPS system, is particularly amenable to this approach. researchgate.netbiorxiv.org NRPS modules are responsible for recognizing, activating, and incorporating specific amino acid building blocks into the final product.
By swapping the domains within the this compound NRPS machinery, it is possible to generate a library of new monobactam compounds. nih.govcaister.com For example, the adenylation (A) domain within a specific NRPS module determines which amino acid is incorporated. By replacing the native A-domain with one that recognizes a different amino acid, the biosynthetic machinery could be programmed to produce an this compound analog with a modified peptide side chain. mdpi.com This strategy has been successfully used to create hybrid antibiotics and offers a powerful method for diversifying the this compound scaffold. caister.comrsc.org
Mutasynthesis, or mutational biosynthesis, is another powerful technique for generating novel analogs. routledge.comnih.gov This approach involves creating a mutant strain of the producing organism in which a gene required for the synthesis of a specific precursor is deleted. nih.govfrontiersin.org The biosynthetic pathway is thus stalled until a synthetic analog of that precursor is supplied to the growth medium. nih.gov If the downstream enzymes in the pathway are sufficiently flexible, they will accept the synthetic precursor and incorporate it into the final structure, yielding an "unnatural" natural product. rsc.org
In the case of this compound, the BGC contains genes responsible for synthesizing the L-2,3-diaminopropionate precursor of the β-lactam ring. researchgate.net A mutasynthesis campaign could begin by inactivating one of these genes in P. acidophila. The resulting mutant would be unable to produce this compound. By feeding this mutant various chemically synthesized analogs of L-2,3-diaminopropionate, it may be possible to generate a range of novel monobactams with altered ring substitutions, potentially leading to compounds with different activity profiles or improved stability. researchgate.net
Table 2: Synthetic Biology Strategies for this compound Diversification
Strategy | Genetic Modification | Input | Expected Outcome |
---|---|---|---|
Combinatorial Biosynthesis | Swapping of entire genes or specific domains (e.g., NRPS adenylation domains) within the BGC. nih.gov | Standard fermentation media. | A library of hybrid monobactam analogs produced directly by the engineered organism. mdpi.com |
Mutasynthesis | Deletion of a gene responsible for synthesizing a specific precursor (e.g., L-2,3-diaminopropionate). nih.gov | Fermentation media supplemented with chemically synthesized precursor analogs. researchgate.net | A specific, "unnatural" monobactam analog corresponding to the supplied precursor. frontiersin.org |
Metabolic and Pathway Engineering for Enhanced Production
The industrial-scale production of this compound is contingent upon optimizing its yield from the native producing organism, Paraburholderia mesoacidophila (formerly Pseudomonas mesoacidophila). nih.govsecondarymetabolites.orgacs.org While initial fermentation conditions have been established, significant enhancement of this compound titers requires advanced metabolic and pathway engineering strategies. mdpi.com The elucidation of the complete this compound biosynthetic gene cluster (BGC), designated sul, has laid the critical groundwork for these genetic manipulations. nih.govresearchgate.netresearchgate.net Research in this area focuses on increasing the flux of metabolic precursors, upregulating the expression of key biosynthetic genes, and eliminating competing metabolic pathways.
Foundations for Engineering: The this compound Biosynthetic Pathway
The biosynthesis of this compound is orchestrated by a set of enzymes encoded within the sul gene cluster. The core of this pathway is a non-ribosomal peptide synthetase (NRPS) system. nih.govresearchgate.net Two large NRPS enzymes, SulI and SulM, are responsible for the sequential activation and condensation of the three precursor amino acids: D-glutamic acid, L-alanine, and L-2,3-diaminopropionate (L-Dap). mdpi.com The crucial β-lactam ring is formed via the catalytic action of an unusual thioesterase (TE) domain located at the C-terminus of SulM. nih.gov This cyclization is preceded by an essential N-sulfonation step, catalyzed by the sulfotransferase SulN. mdpi.com Subsequent tailoring reactions, including hydroxylation and O-methylation by the enzymes SulO and SulP, complete the synthesis. mdpi.com A thorough understanding of this pathway is fundamental for identifying potential bottlenecks and selecting targets for genetic intervention. nih.govresearchgate.net
Strategies for Enhancing Precursor Supply
A primary strategy for increasing the production of a secondary metabolite is to boost the intracellular concentration of its fundamental building blocks. For this compound, this involves enhancing the supply of its constituent amino acids and the sulfur donor for the characteristic sulfamate group.
Sulfur Precursor Enhancement: The sulfamate moiety is a defining feature of this compound. Early research demonstrated that the source of this sulfur is inorganic sulfate, which is activated to 3'-phosphoadenosine-5'-phosphosulfate (PAPS) and then transferred by the SulN sulfotransferase. nih.govnih.gov It was discovered that supplementing the fermentation medium with sodium thiosulfate led to an increased titer of the related compound sulfazecin. nih.gov This media optimization approach represents a straightforward method to increase the availability of a key precursor and thereby enhance final product yield.
Pathway Engineering for Increased Metabolic Flux
Beyond precursor supply, direct manipulation of the biosynthetic pathway's gene expression is a powerful tool for enhancing production. While much of the engineering work on the this compound pathway has focused on generating novel analogs through mutasynthesis, these studies confirm the pathway's amenability to genetic modification and provide a blueprint for yield enhancement. researchgate.netnih.govacs.org
Potential strategies include:
Overexpression of the Entire Biosynthetic Gene Cluster: A common approach in metabolic engineering is to place the entire BGC under the control of a strong, inducible promoter. This ensures the coordinated upregulation of all necessary biosynthetic genes, which can lead to a significant increase in metabolic flux towards the final product.
Targeted Gene Upregulation: In cases where a single enzyme represents the rate-limiting step, targeted overexpression of its corresponding gene can be more effective. The large NRPS enzymes, SulI and SulM, or the crucial sulfotransferase, SulN, are primary candidates for such a strategy. Identifying the specific bottleneck in the this compound pathway is a key area for future research.
The following table summarizes the key biosynthetic genes and outlines their potential for engineered enhancement of this compound production.
Gene | Encoded Protein | Function in Biosynthesis | Potential Engineering Strategy for Enhanced Production |
sulI | NRPS SulI | Activates and incorporates D-glutamic acid. | Overexpression to increase initiation of peptide assembly. |
sulM | NRPS SulM | Activates and incorporates L-alanine and L-Dap; catalyzes β-lactam ring formation. | Overexpression to drive peptide elongation and cyclization. |
sulN | Sulfotransferase | Catalyzes the N-sulfonation of the peptide intermediate, a required step for cyclization. | Overexpression to ensure efficient sulfonation. |
sulG / sulH | L-Dap synthesis enzymes | Catalyze the synthesis of the L-2,3-diaminopropionate precursor from L-phosphoserine. | Overexpression to increase the dedicated pool of the L-Dap precursor. |
sulO | Dioxygenase | Catalyzes the hydroxylation of the β-lactam ring. | Co-expression with other pathway genes to ensure efficient final modification. |
sulP | Methyltransferase | Catalyzes the final O-methylation step. | Co-expression with other pathway genes to ensure efficient final modification. |
While the foundational knowledge is in place, the application of these advanced metabolic engineering techniques to achieve significant, quantifiable increases in this compound production remains a promising area for future research and development. nih.govresearchgate.net
Future Directions and Unanswered Questions in Isosulfazecin Research
Comprehensive Elucidation of Remaining Biosynthetic Pathway Components
The biosynthetic gene cluster (BGC) for the related compound sulfazecin has been identified in Paraburkholderia acidophila (formerly Pseudomonas acidophila), providing significant insight into its formation. nih.govresearchgate.netbiorxiv.orgnih.gov Research has revealed a pathway involving two non-ribosomal peptide synthetases (NRPSs), a methyltransferase, a sulfotransferase, and a dioxygenase. nih.govresearchgate.net A key finding was the identification of L-2,3-diaminopropionate, not L-serine, as the direct precursor to the β-lactam ring. nih.gov A cluster of 13 open reading frames has been deemed sufficient for sulfazecin production, including genes for precursor synthesis, regulation, and self-resistance. nih.govresearchgate.net
Table 1: Key Enzyme Classes in the Sulfazecin Biosynthetic Gene Cluster |
Enzyme Class |
Non-Ribosomal Peptide Synthetases (NRPSs) |
Sulfotransferase |
Methyltransferase |
Dioxygenase |
Thioesterase (TE) Domain |
Transporter Genes |
In-Depth Mapping of All Biological Targets and Off-Targets through Systems Biology Approaches
Like other β-lactam antibiotics, the primary biological targets of isosulfazecin are understood to be penicillin-binding proteins (PBPs). frontiersin.orgcdnsciencepub.com These enzymes are essential for the final steps of peptidoglycan synthesis, and their inhibition disrupts bacterial cell wall integrity, leading to cell lysis. frontiersin.orgcdnsciencepub.com Studies have confirmed the binding of related monobactams to PBPs in bacteria such as Escherichia coli and Staphylococcus aureus. asm.org
However, a comprehensive understanding of all molecular interactions requires moving beyond this primary mode of action. The future of target identification lies in the application of unbiased, proteome-wide systems biology approaches. biorxiv.org Techniques such as chemical proteomics and thermal proteome profiling (TPP) are powerful tools for identifying both the intended "on-targets" and any unanticipated "off-targets" of a small molecule directly in a complex biological system. nih.govelifesciences.orgnih.gov These methods can provide a detailed snapshot of the entire proteome, revealing changes in protein abundance, stability, or interactions in response to the compound. biorxiv.orgneospherebiotechnologies.com Applying these strategies to this compound would allow for the creation of a complete target landscape. This could uncover novel mechanisms of action, explain unexpected phenotypes, and identify potential liabilities or opportunities for drug repurposing by revealing interactions with non-canonical proteins. biorxiv.orgelifesciences.org
Table 2: Modern Systems Biology Approaches for Target Deconvolution |
Technique |
Activity-Based Protein Profiling (ABPP) |
Thermal Proteome Profiling (TPP) |
Chemoproteomics (CITe-Id) |
Interaction Proteomics |
Development of Next-Generation Chemical Tools Based on the this compound Scaffold
The monobactam core of this compound is a privileged chemical scaffold, in part because its monocyclic nature confers stability against certain classes of β-lactamase enzymes that inactivate traditional penicillins and cephalosporins. nih.govresearchgate.netnih.gov This inherent stability makes the this compound framework an attractive starting point for the development of new chemical probes and therapeutic candidates.
Future research will focus on synthetic and biosynthetic approaches to generate novel analogs. A deep understanding of the biosynthetic machinery allows for pathway engineering, where genes can be modified or swapped to produce novel derivatives. nih.govresearchgate.net Concurrently, advances in computational chemistry enable rational, scaffold-based drug design. arxiv.org Tools for "scaffold hopping" can suggest novel core structures that mimic the field properties of this compound, while deep learning models can generate entirely new molecules based on a desired scaffold. arxiv.org The objective is to create a new generation of chemical tools based on the this compound structure. These tools could be designed as highly selective probes to study specific PBPs, or as novel antibiotic candidates with an expanded spectrum of activity, improved stability, or the ability to overcome existing resistance mechanisms. frontiersin.org
Exploration of Ecological Roles and Inter-species Interactions of this compound in Microbial Ecosystems
Antibiotics are not solely clinical agents; they are natural products that have evolved over billions of years and play crucial roles in microbial ecosystems. nih.gov In their natural environments, often present at sub-inhibitory concentrations, antibiotics can function as signaling molecules that mediate complex interactions such as competition, quorum sensing, and biofilm formation. nih.gov this compound is produced by soil bacteria, suggesting its primary ecological function is to inhibit the growth of competing microorganisms, thereby securing a nutritional niche for the producer. nih.govisciii.esnih.gov The presence of resistance genes within the biosynthetic cluster supports this role, as it allows the organism to protect itself from its own chemical weapon. researchgate.netisciii.es
A compelling area for future investigation is the ecological significance of the co-production of this compound and bulgecin. nih.gov Bulgecins inhibit lytic transglycosylases, enzymes that Gram-negative bacteria use to remodel their cell wall, and their presence makes these bacteria more susceptible to β-lactam antibiotics. nih.govasm.org This synergistic relationship represents a sophisticated chemical strategy for inter-species competition. Future studies should employ microcosm experiments that replicate natural soil environments to explore how this antibiotic cocktail shapes microbial community structure and function. Understanding these ecological roles is not only fundamental to microbial ecology but could also inspire new combination therapy strategies. nih.govfrontiersin.org
Integration of Computational Chemistry and Molecular Dynamics Simulations for Predictive Structural and Mechanistic Insights
Experimental approaches to understanding molecular mechanisms can be powerfully augmented by computational methods. sdu.dkschrodinger.com Computational chemistry and molecular dynamics (MD) simulations provide a "virtual laboratory" to explore the structure, dynamics, and interactions of molecules like this compound at an atomic level of detail. sdu.dkwikipedia.orgnih.gov
MD simulations can model the physical movements of this compound and its biological targets over time, offering predictive insights into the binding process, the conformational changes induced upon binding, and the stability of the drug-target complex. wikipedia.orgnih.gov In silico molecular docking studies are a rapid and effective way to predict how different this compound analogs might bind to various PBPs or other enzymes, helping to prioritize compounds for synthesis and testing. journalgrid.comorientjchem.org For deeper mechanistic questions, hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can be employed. nih.govcsic.es These powerful methods can model the electronic changes that occur during chemical reactions, making them ideal for elucidating the precise catalytic mechanism of enzymes in the this compound biosynthetic pathway, such as the β-lactam ring-forming thioesterase. biorxiv.orgresearchgate.net The integration of these predictive computational models with empirical lab data will be essential for accelerating the pace of discovery in all areas of this compound research, from understanding its biosynthesis to designing the next generation of monobactam antibiotics. sdu.dktue.nl
Q & A
How can researchers formulate hypothesis-driven questions about Isosulfazecin's mechanism of action?
Basic Research Focus : Start by identifying gaps in existing literature, such as unresolved aspects of its β-lactamase stability or interactions with penicillin-binding proteins (PBPs). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions . For example:
- "Does this compound exhibit differential binding affinity to PBPs in Gram-negative versus Gram-positive bacteria compared to other monobactams?"
Methodology : Prioritize systematic reviews of biochemical studies and molecular dynamics simulations to establish testable hypotheses. Validate questions through feasibility assessments (e.g., access to bacterial strains, analytical tools) .
What experimental designs are optimal for studying this compound's pharmacokinetic-pharmacodynamic (PK/PD) relationships?
Advanced Research Focus : Design in vitro and in vivo models to quantify parameters like AUC/MIC ratios or time-dependent bactericidal activity. Use dynamic models (e.g., hollow-fiber infection systems) to simulate human pharmacokinetics .
Key Considerations :
- Control Groups : Include comparator antibiotics (e.g., aztreonam) to contextualize efficacy.
- Data Collection : Standardize bacterial load measurements across timepoints using CFU counts and qPCR .
Contradiction Management : Address discrepancies between in vitro potency and in vivo efficacy by adjusting for protein binding or host immune factors .
How should researchers analyze conflicting data on this compound's resistance development?
Advanced Research Focus : Investigate genomic and phenotypic heterogeneity in resistance mechanisms. For example:
- Genomic Analysis : Use whole-genome sequencing to identify mutations in PBPs or β-lactamase regulators.
- Phenotypic Assays : Compare MIC shifts under varying drug pressures .
Methodology : Apply Bayesian statistical models to quantify uncertainty in resistance trends. Use survival analysis for time-to-resistance data . Document contradictions transparently in discussions, linking them to experimental variables (e.g., inoculum size, growth media) .
What are best practices for synthesizing and characterizing this compound analogs?
Basic Research Focus : Optimize synthetic protocols (e.g., side-chain modifications) to enhance stability or bioavailability. Use HPLC-MS and NMR for purity verification .
Advanced Techniques :
- Crystallography : Resolve 3D structures of analogs bound to PBPs to guide structure-activity relationships (SAR).
- Thermodynamic Profiling : Measure binding kinetics via surface plasmon resonance (SPR) .
Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting synthetic procedures, including spectral data in supplementary materials .
How can researchers ensure reproducibility in studies of this compound's antimicrobial synergy?
Advanced Research Focus : Design checkerboard assays or time-kill curves to evaluate synergy with β-lactamase inhibitors (e.g., avibactam). Standardize:
- Inoculum Preparation : Adopt CLSI/EUCAST guidelines for bacterial suspensions.
- Endpoint Definitions : Use fractional inhibitory concentration indices (FICIs) with predefined thresholds (e.g., FICI ≤0.5 for synergy) .
Data Validation : Replicate experiments across independent labs and share raw data via repositories like Zenodo or Figshare .
What statistical methods are appropriate for dose-response studies of this compound?
Basic Research Focus : Use nonlinear regression (e.g., four-parameter logistic models) to calculate EC₅₀ values. Apply ANOVA for multi-group comparisons (e.g., efficacy across bacterial species) .
Advanced Applications :
- Machine Learning : Train models to predict efficacy based on bacterial genomic features.
- Meta-Analysis : Pool data from multiple studies to identify trends in therapeutic windows .
Reporting : Include confidence intervals and effect sizes in tables, avoiding p-value misuse .
How should researchers address ethical considerations in animal models for this compound studies?
Methodology : Adhere to ARRIVE guidelines for preclinical trials. Justify sample sizes via power analysis and minimize suffering through humane endpoints .
Documentation : Explicitly state ethical approvals (e.g., IACUC protocol numbers) and housing conditions in methods sections .
What strategies mitigate publication bias in this compound research?
Advanced Research Focus : Register studies on platforms like ClinicalTrials.gov or OSF before data collection. Publish negative results (e.g., lack of synergy with certain adjuvants) to balance literature .
Peer Review : Encourage journals to adopt Registered Reports , where methods are peer-reviewed before experimentation .
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.